REACTION_CXSMILES
|
C1C=CN=CC=1.[FH:7].S(F)(=O)(=O)O.O[C:14]([CH3:21])([CH3:20])[C:15]([O:17][CH2:18][CH3:19])=[O:16]>>[F:7][C:14]([CH3:21])([CH3:20])[C:15]([O:17][CH2:18][CH3:19])=[O:16] |f:0.1|
|
Name
|
teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=NC=C1.F
|
Name
|
|
Quantity
|
9.15 g
|
Type
|
reactant
|
Smiles
|
S(O)(=O)(=O)F
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)OCC)(C)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was subjected to a reaction at 40° C. for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
subjected to vacuum distillation
|
Type
|
CUSTOM
|
Details
|
to remove methylene chloride
|
Type
|
DISTILLATION
|
Details
|
The resulting residue was subjected to distillation
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)OCC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |